N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole moiety to a 5,6,7,8-tetrahydronaphthalene sulfonamide group. The compound’s structural complexity implies applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated heterocycles and sulfonamide groups are pharmacologically relevant.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c1-15-21(28-22(25-15)17-6-9-19(23)10-7-17)12-13-24-29(26,27)20-11-8-16-4-2-3-5-18(16)14-20/h6-11,14,24H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSBBQTHDJDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Thiazole to the Ethyl Chain: This step involves the alkylation of the thiazole ring with an ethyl halide, typically using a strong base like sodium hydride (NaH) to deprotonate the thiazole nitrogen.
Formation of the Tetrahydronaphthalene Sulfonamide: The final step involves the sulfonation of tetrahydronaphthalene followed by the coupling of the sulfonyl chloride intermediate with the thiazole derivative to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydronaphthalene moiety. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other peroxides.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiazole and tetrahydronaphthalene rings.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding assays.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group may facilitate binding to these targets, while the sulfonamide group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Key structural distinctions arise from the heterocyclic core and substituent patterns:
Structural implications :
- Thiazole vs.
- Fluorine substitution : The 4-fluorophenyl group enhances lipophilicity and electron-withdrawing effects, similar to 2,4-difluorophenyl substituents in triazole derivatives .
- Sulfonamide positioning : The tetrahydronaphthalene sulfonamide in all three compounds suggests a shared focus on aromatic stacking or sulfonamide-mediated enzyme inhibition.
Spectroscopy :
- IR : Thiazole derivatives lack the tautomeric S-H (~2500–2600 cm⁻¹) seen in triazole-thiols, aligning with ’s triazole-thione assignments .
- NMR : The ethyl linker in the target compound would show distinct δ 2.5–3.5 ppm (CH₂) and δ 1.5–2.0 ppm (CH₃) signals, contrasting with triazole derivatives’ α-ketoalkylthio protons (δ 4.0–5.0 ppm) .
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure comprising a thiazole moiety and a sulfonamide group, which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 400.47 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anticancer activity |
| Sulfonamide Group | Enhances solubility and bioavailability |
| Fluorophenyl Substitution | Potentially increases binding affinity to targets |
Antitumor Activity
Research indicates that compounds with thiazole structures exhibit significant antitumor properties . A study evaluated various thiazole derivatives, revealing that those similar in structure to our compound displayed IC50 values as low as 1.61 µg/mL against cancer cell lines, suggesting potent cytotoxicity . The presence of electron-donating groups on the phenyl ring was essential for enhancing activity.
Antimicrobial Properties
The compound's sulfonamide group suggests potential antimicrobial activity . Thiazole derivatives have been shown to possess antibacterial properties comparable to standard antibiotics like norfloxacin. In vitro studies demonstrated that derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in cancer metabolism.
- Disruption of Cell Membrane Integrity : Some thiazole derivatives cause cytoplasmic leakage in bacterial cells, leading to cell death .
Case Study 1: Anticancer Efficacy
A recent in vitro study assessed the anticancer efficacy of thiazole-containing compounds similar to our target compound. The results indicated that these compounds effectively induced apoptosis in cancer cells through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives. Compounds were tested against various bacterial strains, showing significant inhibition zones comparable to traditional antibiotics. The study concluded that structural features such as halogen substitutions play a critical role in enhancing antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
